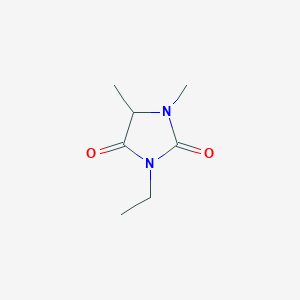
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H12N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with 5,5-dimethylhydantoin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imidazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties .
科学研究应用
3-Ethyl-1,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTP1B), an enzyme involved in the regulation of insulin signaling . By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells .
相似化合物的比较
5,5-Dimethylhydantoin: A precursor in the synthesis of 3-Ethyl-1,5-dimethylimidazolidine-2,4-dione, known for its antimicrobial properties.
1,3-Dihydroxy-5,5-dimethylimidazolidine-2,4-dione: Another derivative with potential biological activities.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Used as an iodination agent in organic synthesis.
Uniqueness: this compound stands out due to its specific ethyl substitution, which imparts unique chemical and biological properties.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3-ethyl-1,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-9-6(10)5(2)8(3)7(9)11/h5H,4H2,1-3H3 |
InChI 键 |
JDEKWJQJLQHLBF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















